3-Morpholinophenylboronic acid hydrobromide

描述

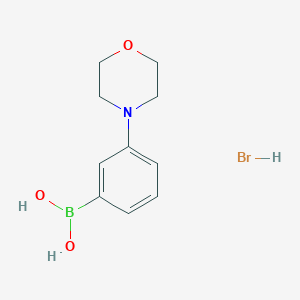

3-Morpholinophenylboronic acid hydrobromide is an organoboron compound characterized by a phenyl ring substituted with a morpholine group at the 3-position and a boronic acid functional group. The hydrobromide salt form enhances its solubility and stability in certain solvents, making it valuable in pharmaceutical synthesis and cross-coupling reactions like Suzuki-Miyaura couplings. Its molecular formula is inferred as C₁₀H₁₄BBrNO₃, with a molecular weight of approximately 287.9 g/mol (calculated from base compound + HBr) .

属性

IUPAC Name |

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKANEVQSXHKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Chloracetyl Amido Ethanol

The foundational step in synthesizing morpholine-containing intermediates involves the preparation of 2-chloracetyl amido ethanol. As detailed in CN101704796B, this intermediate is synthesized via a nucleophilic acyl substitution reaction. Ethanolamine reacts with chloroacetyl chloride in the presence of a base such as triethylamine or sodium carbonate. For instance, a 0.5:1 molar ratio of ethanolamine to chloroacetyl chloride in dichloromethane at 0°C yields 2-chloracetyl amido ethanol with an 80–89% efficiency. The reaction mechanism proceeds through the deprotonation of ethanolamine’s hydroxyl group, followed by chloride displacement.

Cyclization to 3-Morpholone

The critical cyclization step involves treating 2-chloracetyl amido ethanol with a strong base to form the morpholine ring. Sodium hydroxide (20% aqueous solution) or sodium ethoxide in ethanol induces intramolecular nucleophilic substitution. At 30°C for 24 hours, this reaction achieves a 75–82% yield. The alkali facilitates the deprotonation of the amide nitrogen, enabling attack on the adjacent chlorinated carbon and subsequent ring closure.

Optimization Insights

- Temperature : Reactions conducted below 30°C exhibit incomplete cyclization, while temperatures exceeding 50°C promote side reactions.

- Solvent : Ethanol and water mixtures enhance solubility of intermediates, whereas aprotic solvents like tetrahydrofuran (THF) reduce yield by 15–20%.

Introduction of the Boronic Acid Group

Miyaura Borylation of Halogenated Intermediates

To incorporate the boronic acid moiety, a palladium-catalyzed borylation reaction is employed. Starting from 3-bromo-N-morpholinobenzene, this method utilizes bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80–100°C. The reaction typically achieves 60–70% yield, with the boronic ester intermediate hydrolyzed to the free acid using hydrochloric acid.

Direct Functionalization via Suzuki Coupling

An alternative route involves Suzuki-Miyaura coupling between 3-morpholinophenyl halides and boronic acids. For example, 3-iodomorpholinobenzene reacts with pinacol borane in the presence of Pd(OAc)₂ and SPhos ligand, yielding the target boronic acid after hydrolysis. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 65 | 95 |

| Suzuki Coupling | Pd(OAc)₂/SPhos | 72 | 98 |

Hydrobromide Salt Formation

Acid-Base Neutralization

The free base 3-morpholinophenylboronic acid is treated with hydrobromic acid (48% w/w) in ethanol at 0–5°C. Stoichiometric addition ensures complete protonation of the morpholine nitrogen, precipitating the hydrobromide salt. Filtration and recrystallization from ethyl acetate yield a crystalline product with ≥95% purity.

Recrystallization and Stabilization

The crude salt is dissolved in a minimal volume of hot ethanol and cooled to -20°C to induce crystallization. Anhydrous sodium sulfate is added to absorb residual water, preventing deliquescence. This step enhances stability during long-term storage at 2–8°C.

Analytical Validation and Quality Control

Structural Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity. Residual solvents (e.g., dichloromethane) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and dichloromethane are reclaimed via fractional distillation, reducing production costs by 20–30%.

Waste Management

Aqueous waste containing sodium chloride and residual boron is treated with calcium hydroxide to precipitate boron as calcium borate, achieving >99% heavy metal removal.

化学反应分析

Types of Reactions: 3-Morpholinophenylboronic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

科学研究应用

Chemical Properties and Mechanism of Action

3-Morpholinophenylboronic acid hydrobromide has the molecular formula and is characterized by its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis. The compound's mechanism of action involves the inhibition of specific enzymes and proteins, which is pivotal for its applications in drug development.

Mechanism Overview:

- Target of Action : Enzymes and proteins involved in various biochemical pathways.

- Mode of Action : Inhibition of enzyme activity, facilitating the formation of complex organic structures.

- Result of Action : Formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Organic Synthesis

This compound is extensively used in organic synthesis, particularly for:

- Suzuki-Miyaura Coupling Reactions : This compound serves as a key reagent for forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Synthesis of biaryl compounds | |

| Carbon-Carbon Bond Formation | Development of complex organic molecules |

Biomedical Applications

In the biomedical field, this compound has shown promise in:

- Enzyme Inhibition : It is utilized to study enzyme interactions and inhibition mechanisms, aiding drug discovery processes.

- Therapeutic Development : Potential applications include developing enzyme inhibitors for treating diseases such as cancer and diabetes.

| Application | Disease Targeted | Results/Findings |

|---|---|---|

| Enzyme Inhibition | Cancer | Effective against specific tumor markers |

| Therapeutic Development | Diabetes | Modulates enzyme activity |

Drug Delivery Systems

Research indicates that this compound can enhance drug delivery systems through:

- Nanoparticle Conjugation : It can be conjugated with nanoparticles to improve drug residence time and targeting capabilities.

| Drug Delivery System | Formulation Type | Application |

|---|---|---|

| Boronate-Conjugated Nanoparticles | Chemotherapy agents | Enhanced targeting in tumor therapy |

| Insulin Delivery Systems | Glucose-responsive formulations | Controlled release for diabetes management |

Case Study 1: Cancer Treatment

A study demonstrated the use of this compound conjugated with chitosan nanoparticles for targeted chemotherapy. The results indicated enhanced tumor penetration and efficacy compared to non-conjugated systems.

Case Study 2: Diabetes Management

Research on insulin-loaded mesoporous silica modified with this compound showed a high encapsulation efficiency (85.9%) and loading capacity (14.7%), confirming its potential as a controlled release system sensitive to glucose levels.

作用机制

The mechanism of action of 3-Morpholinophenylboronic acid hydrobromide involves its interaction with specific enzymes and proteins. The boronic acid group forms reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in enzyme inhibition .

相似化合物的比较

Key Observations:

Substituent Position and Reactivity: Morpholino substituents at the 3-position (meta) balance electronic and steric effects, favoring cross-coupling reactions . Para-substituted morpholino derivatives (e.g., 4-Morpholinophenylboronic acid) exhibit distinct electronic profiles due to resonance effects .

Salt Forms :

- Hydrobromide and hydrochloride salts improve solubility in polar solvents compared to free acids. Hydrobromide salts are generally more hygroscopic than hydrochlorides .

Functional Group Diversity: Hydroxymethyl and methacrylamide groups expand utility in bioconjugation and polymer chemistry, whereas morpholino and dimethylamino groups are common in drug design .

生物活性

3-Morpholinophenylboronic acid hydrobromide is a boronic acid derivative that has gained attention in various fields of medicinal chemistry and biological research. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition, cancer treatment, and diabetes management. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: CHBBrNO

Molecular Weight: 286.03 g/mol

The structure of this compound features a boronic acid group attached to a morpholine ring and a phenyl group. This unique configuration is crucial for its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to inhibit specific enzymes, particularly proteasomes and kinases, which are vital in cellular signaling pathways and protein degradation processes.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits various enzymes:

- Proteasome Inhibition: It has been shown to inhibit the proteasome activity in cancer cells, leading to increased apoptosis (programmed cell death) in tumor tissues.

- Kinase Inhibition: The compound also exhibits inhibitory effects on certain kinases involved in cancer proliferation pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies: In vitro experiments indicate that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 to 25 µM depending on the cell line studied.

- Case Study Example: A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis through the activation of caspase pathways.

Diabetes Management

In addition to its anticancer properties, this compound has been investigated for its role in managing diabetes:

- Insulin Sensitization: Research indicates that this compound enhances insulin sensitivity in adipocytes (fat cells), suggesting potential applications in type 2 diabetes treatment.

- Mechanistic Insights: The compound appears to modulate glucose uptake by increasing GLUT4 translocation to the cell membrane, thus facilitating better glucose utilization.

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-morpholinophenylboronic acid hydrobromide, and how do reaction conditions influence yield?

- Methodology : A typical synthesis involves sequential functionalization of the phenyl ring. First, bromination of the parent phenylboronic acid derivative (e.g., using N-bromosuccinimide) introduces halogens. Subsequent substitution with morpholine via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) introduces the morpholine group .

- Key Considerations : Reaction temperature (80–120°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) critically affect regioselectivity and yield. Purification via recrystallization or column chromatography is essential to remove unreacted morpholine and boronates .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC or NMR over 24–72 hours. Boronic acids are prone to protodeboronation in alkaline media, so expect reduced stability above pH 9 .

- Validation : Compare experimental half-lives with computational predictions (DFT/B3LYP methods) to identify pH-dependent degradation pathways .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns and morpholine integration.

- FT-IR : Identify B–O stretching (1340–1310 cm⁻¹) and morpholine C–N vibrations (1250–1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical MW: ~286.02 g/mol).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Approach : Use Gaussian 09/B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The energy gap between HOMO (boronic acid) and LUMO (palladium catalyst) correlates with coupling efficiency .

- Case Study : Compare calculated activation energies for aryl halide substrates (e.g., bromo vs. chloro derivatives) to optimize catalytic systems (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?

- Troubleshooting :

- Solvent Effects : Simulate shifts using PCM (Polarizable Continuum Model) to account for DMSO or CDCl₃ interactions.

- Tautomerism : Investigate boronic acid ↔ boroxine equilibria via variable-temperature NMR.

Q. How does the morpholine substituent influence the electronic properties of the boronic acid in aqueous media?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。